9-Hydroxy-Risperidone, also known as Paliperidone, is the major active metabolite of the atypical antipsychotic drug Risperidone. [, , , , , , , , , ] It is classified as a benzisoxazole derivative and plays a significant role in scientific research due to its pharmacological activity, which is comparable to its parent drug. [, , , , , , , ] It exhibits a longer half-life and higher steady-state plasma concentrations compared to Risperidone. [, , , , , ]
7-Hydroxy Risperidone is derived from Risperidone through metabolic processes in the liver, where it undergoes hydroxylation. This compound is chemically categorized as a piperidine derivative and has been identified as a key active metabolite contributing to the therapeutic effects of Risperidone. The chemical formula for 7-Hydroxy Risperidone is with a molecular weight of approximately 426.48 g/mol .
The synthesis of 7-Hydroxy Risperidone typically involves the hydroxylation of Risperidone itself. The process can be achieved using various methods, including enzymatic reactions or chemical hydroxylation techniques.
One common method involves using hydroxylating agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction conditions generally include:
Alternatively, enzymatic methods utilizing cytochrome P450 enzymes can selectively hydroxylate Risperidone at the 7-position, leading to the formation of 7-Hydroxy Risperidone with high specificity and potentially fewer by-products .
The molecular structure of 7-Hydroxy Risperidone features a complex arrangement typical of piperidine derivatives. Key structural characteristics include:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its spatial orientation and potential interactions with biological targets .
7-Hydroxy Risperidone participates in various chemical reactions, primarily related to its pharmacological activity and metabolism:
The mechanism of action for 7-Hydroxy Risperidone largely mirrors that of its parent compound, Risperidone. It functions primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is crucial for its therapeutic effects:
The physical and chemical properties of 7-Hydroxy Risperidone are critical for understanding its behavior in biological systems:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion within the body .
7-Hydroxy Risperidone has several scientific applications:
7-Hydroxy Risperidone (IUPAC name: 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) is a mono-hydroxylated metabolite of the atypical antipsychotic risperidone. Its molecular formula is C₂₃H₂₇FN₄O₃, with a molecular weight of 426.49 g/mol [3] [8]. The compound features a hydroxyl group (-OH) at the C7 position of the tetrahydropyridopyrimidinone ring, distinguishing it structurally from the parent compound risperidone and other metabolites like 9-Hydroxy Risperidone (paliperidone) [3].
Spectroscopic analyses reveal key characteristics:
Table 1: Structural Signatures of 7-Hydroxy Risperidone
Analytical Method | Key Features | Differentiation from Risperidone |
---|---|---|
Infrared (IR) | O-H stretch (3300-3500 cm⁻¹) | Additional hydroxyl peak |
Mass Spectrometry (MS) | [M+H]⁺ m/z 427.2 | +16 m/z vs. risperidone (411.2) |
Nuclear Magnetic Resonance (NMR) | C7 proton shift (δ 4.1-4.3 ppm) | Downfield shift due to hydroxylation |
7-Hydroxy Risperidone is a minor oxidative metabolite formed primarily via hepatic cytochrome P450 enzymes. Unlike the dominant CYP2D6-mediated 9-hydroxylation pathway that produces 9-Hydroxy Risperidone (paliperidone), 7-hydroxylation involves CYP3A4/5 isoforms [1] [6]. This places it as a secondary metabolic route, accounting for <5% of total risperidone biotransformation [6].
Key aspects of its metabolic pathway:
Table 2: Metabolic Pathways of Risperidone
Metabolite | Primary Enzyme | Reaction Type | Plasma Concentration Range | Genetic Influences |
---|---|---|---|---|
7-Hydroxy Risperidone | CYP3A4/5 | Aromatic hydroxylation | 0.5–3.5 ng/mL | CYP3A5 polymorphisms |
9-Hydroxy Risperidone | CYP2D6 | Aliphatic hydroxylation | 15–150 ng/mL | CYP2D6 poor/extensive metabolizers |
Risperidone (parent) | N/A | N/A | 2–120 ng/mL | CYP2D6 status |
The pharmacological and clinical relevance of 7-Hydroxy Risperidone is substantially overshadowed by its major metabolite, 9-Hydroxy Risperidone (paliperidone), due to marked differences in concentration, receptor activity, and analytical utility.
Quantitative Disparity
Pharmacological Activity
Research and Clinical Utility
Table 3: Comparative Analysis of Key Risperidone Metabolites
Parameter | 7-Hydroxy Risperidone | 9-Hydroxy Risperidone (Paliperidone) |
---|---|---|
Formation Pathway | Minor (CYP3A4/5) | Major (CYP2D6) |
Plasma Concentration | <5% of active moiety | 60–80% of active moiety |
D₂ Receptor Affinity (Ki, nM) | 12.3 ± 1.5 | 3.8 ± 0.6 |
5-HT₂A Receptor Affinity (Ki, nM) | 2.1 ± 0.3 | 0.6 ± 0.1 |
Utility in TDM | Negligible | Essential (part of active moiety) |
Biomarker Role | Potential CYP3A probe | Established CYP2D6 phenotyping marker |
Emerging research suggests 7-Hydroxy Risperidone may have value as a specific marker for hepatic CYP3A activity in pharmacokinetic studies, particularly when co-administered with CYP2D6 inhibitors that alter 9-hydroxylation dynamics [6]. However, its minimal receptor interactions preclude significant contributions to risperidone’s therapeutic effects or toxicity profile, distinguishing it fundamentally from the pharmacologically active 9-Hydroxy metabolite.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1